(R)-5-Chloro-2-pentanol

Description

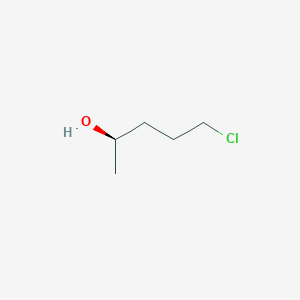

(R)-5-Chloro-2-pentanol (CAS: 76188-95-9) is a chiral secondary alcohol with the molecular formula C₅H₁₁ClO and a molecular weight of 122.59 g/mol. It features a chlorine atom at the 5th carbon and a hydroxyl group at the 2nd carbon of a pentanol backbone, with the R configuration at the stereogenic center. Key physical properties include:

- Density: 1.018 g/cm³

- Boiling point: 174.5°C at 760 mmHg

- Flash point: 79.7°C

- Vapor pressure: 0.372 mmHg at 25°C .

The compound is typically synthesized via catalytic reduction of 5-chloro-2-pentanone using methods such as zirconocene hydride catalysis (e.g., with zirconocene dichloride and HNEt₂), yielding a dark yellow oil after purification . Its chirality makes it valuable in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where enantiopurity is critical.

Properties

IUPAC Name |

(2R)-5-chloropentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSMMDCDBMBKCE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76188-95-9 | |

| Record name | (R)-5-CHLORO-2-PENTANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

®-5-Chloro-2-pentanol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-pentanone with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield ®-5-Chloro-2-pentanol.

Industrial Production Methods

In an industrial setting, the production of ®-5-Chloro-2-pentanol may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of 5-chloro-2-pentanone in the presence of hydrogen gas. The process is carried out in a high-pressure reactor to achieve efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-2-pentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-chloro-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of ®-5-Chloro-2-pentanol can lead to the formation of 5-chloropentane.

Substitution: The hydroxyl group (-OH) in ®-5-Chloro-2-pentanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: 5-Chloro-2-pentanone.

Reduction: 5-Chloropentane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

(R)-5-Chloro-2-pentanol is utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its chirality makes it particularly valuable in the production of enantiomerically pure drugs, which are essential for efficacy and safety in pharmacotherapy.

Case Study: Synthesis of Chiral Drugs

A notable application involves the use of this compound in the synthesis of chiral alcohols, which are crucial for various therapeutic agents. For instance, it has been explored as a precursor for synthesizing (R)-1-(4-chlorophenyl) ethanol, an important compound in anti-inflammatory medications. The synthetic route typically involves the reduction of corresponding ketones using this compound as a chiral auxiliary.

Biocatalysis and Enzymatic Reactions

Biocatalysis represents a significant area where this compound finds application. Enzymes such as alcohol dehydrogenases can utilize this compound to produce other chiral alcohols through asymmetric reduction processes.

Table 1: Enzymatic Reactions Utilizing this compound

These enzymatic processes highlight the efficiency of using this compound in producing high-value chiral compounds with minimal environmental impact.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its structure allows for further functionalization through various chemical reactions.

Table 2: Organic Synthesis Applications

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Grignard Reaction | This compound + RMgX | Alcohols | |

| Nucleophilic Substitution | This compound + Nucleophile | Chiral Amines |

These reactions demonstrate how this compound can be transformed into more complex molecules, showcasing its utility in synthetic organic chemistry.

Industrial Applications

Beyond laboratory settings, this compound has potential industrial applications, particularly in the production of solvents and surfactants due to its chemical properties.

Case Study: Use in Solvent Production

In industrial processes, this compound can be utilized to formulate solvents that require specific boiling points and solubility characteristics. Its chlorinated nature enhances its effectiveness as a solvent in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-5-Chloro-2-pentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group (-OH) and the chlorine atom (Cl) in the molecule play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, which are essential for its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (R)-5-Chloro-2-pentanol with structurally or functionally related compounds, highlighting differences in synthesis, properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

ADH: Alcohol dehydrogenase from *Candida parapsilopsis .

Key Comparisons

Enantiomeric Pair: (R)- vs. (S)-5-Chloro-2-pentanol Synthesis: The (R) -enantiomer is synthesized chemically via zirconocene hydride catalysis , while the (S) -enantiomer is produced enzymatically using recombinant alcohol dehydrogenase (ADH), achieving 98% enantiomeric excess . Applications: The (S) -enantiomer is favored in industrial biocatalysis due to high ee, whereas the (R) -enantiomer may require resolution steps for enantiopure applications.

Derivatives: 5-Chloro-2-pentanone ethylene ketal Structure: A ketal-protected derivative of 5-chloro-2-pentanone, with a higher molecular weight (164.62 g/mol) and density (1.09 g/cm³) . Utility: Used as a stable intermediate in multi-step syntheses where the ketone group must be shielded from reactivity.

Functional Group Variant: 5-Chloro-1-pentyne Reactivity: The alkyne group enables click chemistry or Sonogashira couplings, distinct from the alcohol functionality in this compound . Physical Properties: Lower boiling point (67–69°C at 145 mmHg) and molecular weight (102.56 g/mol) compared to the pentanol derivatives .

Research Findings and Industrial Relevance

- Biocatalytic Advantage: The enzymatic synthesis of (S)-5-chloro-2-pentanol highlights the shift toward sustainable, high-ee processes, addressing limitations in cofactor regeneration (e.g., NADP+ vs. NAD+) .

- Chemical Synthesis Scalability: Zirconocene-based methods for this compound offer scalability but may require downstream enantiomeric resolution .

- Market Availability: this compound is commercially supplied by specialized vendors like Leap Chem Co., Ltd., reflecting its niche industrial demand .

Biological Activity

(R)-5-Chloro-2-pentanol, with the CAS number 76188-95-9, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₁ClO

- Molecular Weight : 122.59 g/mol

- Structure : The compound features a hydroxyl group (-OH) and a chlorine atom (Cl), which are crucial for its reactivity and interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the hydroxyl group allows it to form hydrogen bonds, while the chlorine atom can participate in nucleophilic substitution reactions. This dual functionality makes it a versatile compound in biochemical pathways.

Enzyme Interactions

Research indicates that this compound may influence enzyme activity, particularly in metabolic pathways. It has been studied for its potential role as an inhibitor or modulator of specific enzymes involved in drug metabolism and synthesis.

Therapeutic Potential

Ongoing studies are exploring the compound's therapeutic applications, particularly in the development of new pharmaceuticals. Its structural characteristics suggest potential use as an intermediate in synthesizing bioactive compounds.

Case Studies and Research Findings

-

Synthesis and Application :

- A study highlighted this compound as an important intermediate in synthesizing various pharmaceuticals and agrochemicals, indicating its significance in medicinal chemistry .

- Biological Assays :

- Chiral Separation Techniques :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 76188-95-9 |

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Q & A

Q. What are the established synthetic routes for (R)-5-Chloro-2-pentanol, and what are their key experimental conditions?

this compound can be synthesized via stereoselective reduction of 5-chloro-2-pentanone using chiral catalysts, such as enantioselective borane-based reagents. Alternatively, enzymatic reduction pathways may offer higher enantiomeric excess (e.g., using alcohol dehydrogenases). Key parameters include temperature (typically 0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (1–5 mol%). Characterization via H/C NMR and chiral HPLC is critical to confirm stereochemistry .

Q. How can researchers safely handle this compound in laboratory settings?

Follow protocols for chlorinated alcohols: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizing agents. Toxicity data (e.g., LD50) should be referenced from safety sheets of structurally similar compounds (e.g., chlorobutanol), though direct data for this compound may require extrapolation . Waste disposal must comply with halogenated organic waste guidelines.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR to identify hydroxyl ( 1.5–2.0 ppm) and chloro-substituted carbons ( 40–50 ppm in C).

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to determine enantiomeric purity.

- IR : Confirm OH stretch (3300 cm) and C-Cl (700 cm) .

Q. How can researchers conduct a systematic literature review on this compound using academic databases?

Apply Boolean search terms: (“this compound” OR “CAS 143170-07-4”) AND (“synthesis” OR “applications”). Use Google Scholar’s “Cited by” feature to track recent studies and filter by patents/reviews. Prioritize journals specializing in stereochemistry (e.g., Journal of Organic Chemistry) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantioselectivity for this compound synthesis?

Discrepancies may arise from catalyst choice (e.g., Corey-Bakshi-Shibata vs. Noyori asymmetric reductions) or solvent effects. Conduct controlled experiments varying these parameters and use multivariate analysis (ANOVA) to identify statistically significant factors. Cross-validate results with computational studies (DFT calculations on transition states) .

Q. How does the (R)-configuration influence the compound’s reactivity in nucleophilic substitution reactions?

The stereochemistry affects spatial orientation during SN2 reactions, potentially altering reaction rates and byproduct profiles. Compare kinetics with the (S)-enantiomer using polarimetry or chiral GC-MS. Steric hindrance near the chiral center may favor specific pathways (e.g., retention vs. inversion) .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model conformer populations and activation energies for derivatization (e.g., esterification). Software like Gaussian or ORCA with solvent models (e.g., PCM) improves accuracy .

Q. How can researchers design experiments to optimize the enantiomeric excess (ee) in large-scale syntheses?

Use response surface methodology (RSM) to optimize variables (catalyst loading, temperature, agitation rate). Monitor ee in real-time via inline FTIR or Raman spectroscopy. Compare batch vs. continuous flow reactors to mitigate racemization .

Q. What are the limitations of current catalytic systems for this compound production, and how might they be addressed?

Challenges include catalyst deactivation (e.g., ligand degradation in borane systems) and scalability. Explore immobilized catalysts (e.g., silica-supported enzymes) or photoredox catalysis to enhance recyclability and efficiency .

Q. How do researchers validate the biological activity of this compound in chiral environments?

Conduct in vitro assays comparing enantiomers’ interactions with target proteins (e.g., enzyme inhibition). Use circular dichroism (CD) to study binding-induced conformational changes. Collaborate with pharmacologists to assess in vivo efficacy and toxicity .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.